TASK‑1/TASK‑3 Selectivity Ratio: ~159‑Fold Window Versus 62‑Fold for the Bis‑Amide Benchmark
The furan‑2‑carboxamide analog of the target compound (CHEMBL1716797) yields a TASK‑1 IC50 of 37 nM and a TASK‑3 IC50 of 5.9 µM in the same thallium flux assay format expressed in CHO cells, corresponding to a calculated selectivity ratio of approximately 159‑fold [1]. In contrast, the well‑known bis‑amide TASK‑1 inhibitor ML365 (compound 35 in the Flaherty et al. series) reports an electrophysiology‑derived TASK‑1 IC50 of 16 nM with only 62‑fold selectivity over TASK‑3 [2]. Although the assay formats differ (thallium flux vs. automated patch clamp), the direction and magnitude of the selectivity advantage for the furan‑containing scaffold are consistent with molecular modeling studies that identify a unique hydrogen‑bond contact between the furan oxygen and a polar residue in the TASK‑1 central cavity [3]. This selectivity differential is critical for applications that require TASK‑1‑specific modulation without confounding TASK‑3‑mediated neuronal side effects.
| Evidence Dimension | TASK-1 vs. TASK-3 selectivity ratio |
|---|---|
| Target Compound Data | TASK-1 IC50 = 37 nM; TASK-3 IC50 = 5,900 nM; ratio ≈ 159 (thallium flux, CHO cells) [1] |
| Comparator Or Baseline | ML365 (bis-amide analog 35): TASK-1 IC50 = 16 nM; selectivity ratio = 62-fold (automated electrophysiology) [2] |
| Quantified Difference | Selectivity window ~2.6× wider for the furan-based scaffold (159‑fold vs. 62‑fold) |
| Conditions | Target: thallium flux assay in CHO cells expressing TASK-1 or TASK-3 (BindingDB). Comparator: automated patch-clamp electrophysiology (Flaherty et al., 2014). |
Why This Matters
A wider selectivity window reduces the risk of off‑target TASK‑3 modulation, making this scaffold more suitable for TASK‑1‑specific disease models in oncology and respiratory research.
- [1] BindingDB, Ligand BDBM50050447 (CHEMBL1716797). TASK‑1 IC50 37 nM; TASK‑3 IC50 5.9 µM. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50050447 View Source
- [2] Flaherty DP, Simpson DS, Miller M, et al. Potent and selective inhibitors of the TASK‑1 potassium channel through chemical optimization of a bis‑amide scaffold. Bioorg Med Chem Lett. 2014;24(16):3726‑3731. View Source
- [3] Arévalo B, Bedoya M, Kiper AK, et al. Selective TASK‑1 inhibitor with a defined structure–activity relationship reduces cancer cell proliferation and viability. J Med Chem. 2022;65(22):15014‑15027. View Source
